(3S,5S)-3,6,6-trimethylheptane-1,5-diol
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Overview
Description
(3S,5S)-3,6,6-trimethylheptane-1,5-diol is an organic compound with a unique structure characterized by the presence of two hydroxyl groups and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,6,6-trimethylheptane-1,5-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the compound. One common method involves the reduction of a precursor ketone using a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from -10°C to 25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the reduction reactions, and advanced purification techniques like distillation or crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3,6,6-trimethylheptane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alkanes using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl₂) in an inert solvent like dichloromethane.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (3S,5S)-3,6,6-trimethylheptane-1,5-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism of action of (3S,5S)-3,6,6-trimethylheptane-1,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The stereochemistry of the molecule plays a crucial role in determining its biological effects and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (3S,5R)-3,6,6-trimethylheptane-1,5-diol
- (3R,5S)-3,6,6-trimethylheptane-1,5-diol
- (3R,5R)-3,6,6-trimethylheptane-1,5-diol
Uniqueness
(3S,5S)-3,6,6-trimethylheptane-1,5-diol is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Compared to its stereoisomers, this compound may exhibit different physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
531559-37-2 |
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Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
(3S,5S)-3,6,6-trimethylheptane-1,5-diol |
InChI |
InChI=1S/C10H22O2/c1-8(5-6-11)7-9(12)10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
FUAFTPHAAKIVKB-IUCAKERBSA-N |
Isomeric SMILES |
C[C@@H](CCO)C[C@@H](C(C)(C)C)O |
Canonical SMILES |
CC(CCO)CC(C(C)(C)C)O |
Origin of Product |
United States |
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